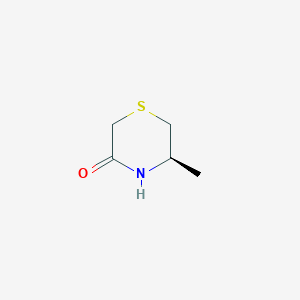

(5R)-5-methylthiomorpholin-3-one

Description

Properties

IUPAC Name |

(5R)-5-methylthiomorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMWFCOHFQMQQT-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CSCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-5-methylthiomorpholin-3-one chemical structure

An In-depth Technical Guide to (R)-5-methylthiomorpholin-3-one: Structure, Synthesis, and Spectroscopic Analysis

Abstract

The thiomorpholin-3-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in a diverse array of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific chiral derivative, (R)-5-methylthiomorpholin-3-one. We will dissect its fundamental physicochemical properties, delve into a detailed analysis of its stereochemistry, and present a predictive spectroscopic characterization based on established principles of NMR, IR, and Mass Spectrometry. Furthermore, this document outlines a robust, plausible protocol for its enantioselective synthesis, addressing the critical challenge of stereocontrol at the C5 position. The significance of this molecule as a chiral building block for drug discovery is contextualized within the broader therapeutic potential of the thiomorpholine class, which has shown promise in areas ranging from oncology to infectious diseases.[1][3][4]

The Thiomorpholin-3-one Scaffold: A Privileged Core in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology. Among these, the thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur, and its derivatives are considered "privileged scaffolds".[1][2][3] This designation arises from their ability to bind to multiple biological targets with high affinity, serving as a versatile framework for drug design. The introduction of a carbonyl group at the 3-position to form the thiomorpholin-3-one lactam introduces conformational rigidity and additional hydrogen bonding capabilities, further enhancing its potential for specific molecular interactions.

The substitution on this core ring dictates its pharmacological profile. Thoughtfully substituted thiomorpholine derivatives have demonstrated a wide spectrum of activities, including:

-

Antitubercular and Antibacterial action[4]

-

Antioxidant and Hypolipidemic properties[5]

-

Dipeptidyl peptidase IV (DPP-IV) inhibition for type 2 diabetes treatment[2]

The specific focus of this guide, (R)-5-methylthiomorpholin-3-one, introduces a defined stereocenter. In drug development, chirality is paramount; often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect while the other (the distomer) may be inactive or contribute to off-target toxicity. Therefore, a deep understanding of the synthesis and properties of the single (R)-enantiomer is critical for its application in the development of novel, stereochemically pure therapeutics.

Physicochemical and Structural Properties

The fundamental properties of (R)-5-methylthiomorpholin-3-one determine its behavior in both chemical and biological systems. Based on computational analysis, its key properties are summarized below.[6]

| Property | Value | Source |

| IUPAC Name | (5R)-5-methylthiomorpholin-3-one | PubChem[6] |

| Molecular Formula | C₅H₉NOS | PubChem[6] |

| Molecular Weight | 131.20 g/mol | PubChem[6] |

| Canonical SMILES | C[C@H]1CSCC(=O)N1 | PubChem[6] |

| Exact Mass | 131.04048508 Da | PubChem[6] |

| XLogP3-AA | 0.4 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

Chemical Structure and Stereochemistry

The structure features a thiomorpholine ring with a methyl group at the C5 position and a carbonyl group at the C3 position. The designation "(R)" refers to the absolute configuration at the C5 chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

Caption: Chemical structure of (R)-5-methylthiomorpholin-3-one.

Predictive Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, a robust spectroscopic profile can be predicted based on its functional groups and analysis of analogous structures.[7][8] This predictive analysis is an essential tool for guiding synthesis and confirming product identity during research and development.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by adjacent heteroatoms (S, N) and the carbonyl group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| NH | 6.5 - 7.5 | broad singlet | 1H | Amide proton, exchangeable. |

| C5-H | 3.3 - 3.6 | multiplet | 1H | Methine proton, deshielded by adjacent N and S atoms. |

| C2-H ₂ | 3.1 - 3.4 | singlet or ABq | 2H | Methylene adjacent to carbonyl and sulfur. |

| C6-H ₂ | 2.8 - 3.2 | multiplet | 2H | Methylene adjacent to nitrogen. |

| C5-CH ₃ | 1.2 - 1.4 | doublet | 3H | Methyl group coupled to the C5-H methine. |

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The carbon spectrum will confirm the five unique carbon atoms in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C 3 (C=O) | 170 - 175 | Amide carbonyl carbon. |

| C 5 | 50 - 55 | Methine carbon adjacent to N and S. |

| C 6 | 45 - 50 | Methylene carbon adjacent to N. |

| C 2 | 30 - 35 | Methylene carbon adjacent to S and C=O. |

| C 5-C H₃ | 18 - 22 | Methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the amide functional group.[7][9]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3200 - 3300 | Medium, Broad | Stretching |

| C-H (sp³) | 2850 - 3000 | Medium | Stretching |

| C=O (Amide I) | 1650 - 1680 | Strong | Stretching |

| N-H (Amide II) | 1550 - 1580 | Medium | Bending |

| C-S | 600 - 800 | Weak-Medium | Stretching |

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be expected.

| m/z Value | Identity | Notes |

| 131 | [M]⁺ | Molecular ion peak corresponding to C₅H₉NOS⁺. |

| 116 | [M - CH₃]⁺ | Loss of the methyl group from the C5 position. |

| 88 | [M - C₂H₃O]⁺ | Fragmentation involving cleavage of the carbonyl portion. |

| 57 | [C₃H₅S]⁺ | Fragment arising from ring cleavage. |

Enantioselective Synthesis Strategy

The synthesis of a single enantiomer like (R)-5-methylthiomorpholin-3-one requires a strategy that introduces or preserves the desired stereochemistry. While multiple routes could be envisioned, a highly effective approach involves the cyclization of a chiral precursor derived from a commercially available chiral building block. The following protocol describes a plausible and robust method starting from (R)-Alaninol.

Proposed Synthetic Protocol

Objective: To synthesize (R)-5-methylthiomorpholin-3-one in high enantiomeric purity.

Causality of Design: This route is chosen for its efficiency and high degree of stereochemical control. Starting with (R)-Alaninol ensures the C5 stereocenter is set from the beginning, avoiding potentially low-yield or difficult asymmetric reactions later on. The use of chloroacetyl chloride is a standard method for forming the lactam precursor.

Step 1: N-Acylation of (R)-Alaninol

-

Dissolve (R)-Alaninol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

-

Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor reaction completion by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-(2-chloroacetyl)-(R)-alaninol intermediate.

Step 2: Intramolecular Cyclization via Thiolation

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Add sodium hydrosulfide (NaSH) (1.5 eq) in one portion.

-

Heat the mixture to reflux (approx. 78 °C) and stir for 6 hours.

-

Monitor the formation of the thiomorpholin-3-one ring by LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure (R)-5-methylthiomorpholin-3-one.

Synthesis and Purification Workflow

Caption: Workflow for the enantioselective synthesis of the target compound.

Significance in Drug Discovery and Development

The value of (R)-5-methylthiomorpholin-3-one lies not only in its potential intrinsic bioactivity but also in its utility as a versatile chiral building block.

-

Scaffold for Library Synthesis: It can serve as a starting point for creating libraries of more complex molecules. The secondary amine is readily functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

-

Constrained Peptidomimetic: The rigid ring structure mimics the turn of a peptide backbone. Incorporating this moiety into peptide sequences can enhance metabolic stability and receptor binding affinity by locking the molecule into a bioactive conformation.

-

Fragment-Based Drug Discovery (FBDD): As a small, structurally defined molecule, it is an ideal candidate for FBDD screening campaigns to identify initial hits against novel protein targets.

The diagram below illustrates the central role of this chiral scaffold in accessing diverse therapeutic areas, building upon the established potential of the thiomorpholine core.[1][2][3][5]

Caption: Potential therapeutic pathways derived from the core scaffold.

Conclusion

(R)-5-methylthiomorpholin-3-one represents a molecule of significant interest to the scientific and drug development communities. Its defined stereochemistry, coupled with the proven biological relevance of the thiomorpholin-3-one scaffold, makes it a high-value target for synthesis and a promising building block for future therapeutic agents. The predictive spectroscopic data and robust synthetic protocol outlined in this guide provide a solid foundation for researchers to engage with this compound, facilitating its synthesis, characterization, and exploration in medicinal chemistry programs. Further investigation into its specific biological activities is warranted and could unlock novel avenues for treating a range of human diseases.

References

-

Franceschini, N., Da Nascimento, S., Sonnet, P., & Guillaume, D. (2003). Efficient enantioselective synthesis of 2-substituted thiomorpholin-3-ones. Tetrahedron: Asymmetry, 14, 3401-3405. ([Link])

-

Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. ([Link])

-

Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. ([Link])

-

Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Tetrahedron, 70(44), 8343-8353. ([Link])

-

ResearchGate. (n.d.). Synthesis of thiomorpholin-3-ones. [Diagram]. ([Link])

-

Tooulia, M., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(8), 596-602. ([Link])

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 247-269. ([Link])

-

Gudipati, R., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 219-231. ([Link])

-

PubChem. (n.d.). 5-Methylthiomorpholine-3-carboxylic acid 1-oxide. National Center for Biotechnology Information. ([Link])

-

Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2469-2476. ([Link])

-

Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7291-7297. ([Link])

-

PubChem. (n.d.). (5S)-5-methylthiomorpholin-3-one. National Center for Biotechnology Information. ([Link])

-

Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. ([Link])

-

PubChem. (n.d.). 2,2-Diethyl-5-methylthiomorpholin-3-one. National Center for Biotechnology Information. ([Link])

-

Iwanejko, J., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056-9064. ([Link])

-

PubChem. (n.d.). 5-methyl-3(2H)-thiophenone. National Center for Biotechnology Information. ([Link])

- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.).

-

Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. ([Link])

-

Bensebaa, F., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Coatings, 10(11), 1059. ([Link])

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (5S)-5-methylthiomorpholin-3-one | C5H9NOS | CID 15738021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Thiomorpholine(123-90-0) 1H NMR [m.chemicalbook.com]

- 9. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

An In-depth Technical Guide to the Enantiomers of 5-methylthiomorpholin-3-one: Properties, Synthesis, and Chiral Separation

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 5-methylthiomorpholin-3-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the fundamental principles of stereochemistry, the individual (R)- and (S)-enantiomers of this molecule are expected to exhibit distinct pharmacological and pharmacokinetic profiles.[1][2] This guide delves into the known and predicted physicochemical properties of these enantiomers, outlines plausible methodologies for their asymmetric synthesis and chiral resolution, and provides a detailed protocol for their analytical separation. The content is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the study of this and similar chiral molecules.

Introduction: The Significance of Chirality in Drug Development

The three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with the chiral environment of the body, such as enzymes and receptors.[2] This can lead to significant differences in their therapeutic effects, with one enantiomer potentially being responsible for the desired pharmacological activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2]

The thiomorpholinone scaffold is a "privileged structure" in medicinal chemistry, known to be a component of various biologically active compounds.[3][4][5] Derivatives of thiomorpholine have shown a wide range of activities, including antioxidant and hypolipidemic properties.[6] Therefore, the study of individual enantiomers of 5-methylthiomorpholin-3-one is crucial for elucidating their full therapeutic potential and safety profiles. This guide aims to provide a detailed technical framework for researchers embarking on the investigation of these specific chiral molecules.

Physicochemical Properties of 5-methylthiomorpholin-3-one Enantiomers

Table 1: Physicochemical Properties of 5-methylthiomorpholin-3-one Enantiomers

| Property | (5S)-5-methylthiomorpholin-3-one | (5R)-5-methylthiomorpholin-3-one | Data Source |

| Molecular Formula | C₅H₉NOS | C₅H₉NOS | PubChem CID: 15738021[7] |

| Molecular Weight | 131.20 g/mol | 131.20 g/mol | PubChem CID: 15738021[7] |

| IUPAC Name | (5S)-5-methylthiomorpholin-3-one | This compound | PubChem CID: 15738021[7] |

| CAS Number | 2380559-55-5 | Not available | PubChem CID: 15738021[7] |

| Calculated XLogP3-AA | 0.4 | 0.4 | PubChem CID: 15738021[7] |

| Hydrogen Bond Donor Count | 1 | 1 | PubChem CID: 15738021[7] |

| Hydrogen Bond Acceptor Count | 2 | 2 | PubChem CID: 15738021[7] |

| Rotatable Bond Count | 0 | 0 | PubChem CID: 15738021[7] |

| Exact Mass | 131.04048508 Da | 131.04048508 Da | PubChem CID: 15738021[7] |

| Topological Polar Surface Area | 54.4 Ų | 54.4 Ų | PubChem CID: 15738021[7] |

| Specific Rotation [α]D | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer. | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | Theoretical |

Note: The majority of the data presented is computationally derived for the (S)-enantiomer. Experimental verification is required.

Asymmetric Synthesis and Chiral Resolution

Obtaining enantiomerically pure forms of 5-methylthiomorpholin-3-one is a prerequisite for studying their individual properties. This can be achieved through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, or chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Plausible Asymmetric Synthesis Approach

While a specific enantioselective synthesis for 5-methylthiomorpholin-3-one has not been detailed in the reviewed literature, a plausible approach can be designed based on established methods for the asymmetric synthesis of related sulfur-containing heterocycles.[8] Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of chiral molecules.[8][9]

A potential synthetic route could involve the asymmetric Michael addition of a thiol-containing pronucleophile to an appropriate α,β-unsaturated acceptor, catalyzed by a chiral organocatalyst.

Conceptual Asymmetric Synthesis Workflow:

Figure 1: Conceptual workflow for the asymmetric synthesis of 5-methylthiomorpholin-3-one enantiomers.

Step-by-Step Conceptual Protocol:

-

Catalyst Activation: A chiral amine catalyst (e.g., a derivative of cinchona alkaloids or prolinol) is activated in an appropriate aprotic solvent.

-

Michael Addition: The α,β-unsaturated ester or amide and the thiol pronucleophile are added to the reaction mixture. The reaction is stirred at a controlled temperature until completion, monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched, and the enantioenriched thioether intermediate is extracted and purified using column chromatography.

-

Deprotection: Any protecting groups on the nitrogen or sulfur atoms are removed under appropriate conditions.

-

Cyclization: The deprotected intermediate undergoes intramolecular cyclization, often promoted by a base or through thermal means, to form the thiomorpholin-3-one ring.

-

Final Purification: The final enantiomerically enriched product is purified by crystallization or chromatography.

Chiral Resolution of Racemic 5-methylthiomorpholin-3-one

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different physical properties.[10][][12]

Chiral Resolution Workflow:

Figure 2: General workflow for the chiral resolution of racemic 5-methylthiomorpholin-3-one via diastereomeric salt formation.

Step-by-Step Protocol for Chiral Resolution:

-

Salt Formation: Dissolve the racemic 5-methylthiomorpholin-3-one in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine).

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate this process.

-

Separation: Isolate the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomer.

-

Liberation of Enantiomers: Treat the separated diastereomeric salts with an acid or base to break the salt and liberate the free enantiomers.

-

Purification: Purify the individual enantiomers by extraction and subsequent crystallization or chromatography.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Analytical and preparative separation of the enantiomers of 5-methylthiomorpholin-3-one can be effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Table 2: Recommended Starting Conditions for Chiral HPLC Method Development

| Parameter | Recommendation | Rationale |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) | These CSPs are known for their broad applicability in separating a wide range of chiral compounds.[13] |

| Mobile Phase | Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) or Polar Organic: Acetonitrile/Methanol | Normal phase often provides better selectivity for many compounds on polysaccharide-based CSPs. Polar organic mode can be an alternative. |

| Flow Rate | 1.0 mL/min | A standard starting flow rate for a 4.6 mm ID column. |

| Column Temperature | 25 °C | Ambient temperature is a good starting point. Temperature can be varied to optimize resolution. |

| Detection | UV at 210 nm or 254 nm | The carbonyl group in the molecule should provide UV absorbance. Wavelength may need optimization based on the UV spectrum. |

Chiral HPLC Method Development Workflow:

Figure 3: Workflow for developing a chiral HPLC separation method.

Potential Biological Activities and Stereoselectivity

While specific biological activity data for the individual enantiomers of 5-methylthiomorpholin-3-one are not available, the broader class of thiomorpholine derivatives has been associated with various pharmacological effects.[3][4] It is highly probable that the (R)- and (S)-enantiomers will exhibit different biological activities and/or potencies. For instance, in many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or contribute to off-target effects.[1] Research into the stereoselective biological activity of thiomorpholinone derivatives could uncover novel therapeutic agents with improved efficacy and safety profiles.

Potential areas for investigating the differential biological activities of the 5-methylthiomorpholin-3-one enantiomers include:

-

Anticancer Activity: Morpholine and thiomorpholine derivatives have been explored as potential anticancer agents.[3][13]

-

Enzyme Inhibition: The thiomorpholine scaffold can act as a bioisostere for other cyclic ethers and amines, making it a candidate for inhibiting various enzymes.

-

Neurological Activity: The structural similarity to some classes of neuroactive compounds suggests potential activity in the central nervous system.

Conclusion and Future Directions

The enantiomers of 5-methylthiomorpholin-3-one represent a compelling area of research for drug discovery and development. This technical guide has provided a foundational understanding of their properties, along with plausible and detailed methodologies for their synthesis and separation. The critical next step for the scientific community is the experimental validation of these proposed methods and, most importantly, the investigation into the specific biological activities of the individual (R)- and (S)-enantiomers. Such studies are essential to unlock the full therapeutic potential of these chiral molecules and to advance the development of safer and more effective medicines.

References

-

PubChem. (5S)-5-methylthiomorpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Biswas, A. (2025). Organocatalyzed Asymmetric Synthesis of Thiacycles. ResearchGate. Retrieved from [Link]

-

Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (2020). PubMed. Retrieved from [Link]

-

Chiral drugs. (n.d.). LabMed Discovery. Retrieved from [Link]

-

Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved from [Link]

-

Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate. Retrieved from [Link]

-

N-Methylthiomorpholine. (n.d.). PubChem. Retrieved from [Link]

-

5-Methylthiomorpholine-3-carboxylic acid 1-oxide. (n.d.). PubChem. Retrieved from [Link]

-

Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. (2017). PubMed. Retrieved from [Link]

-

Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). PubMed. Retrieved from [Link]

-

Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved from [Link]

-

Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Retrieved from [Link]

-

Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2020). National Institutes of Health. Retrieved from [Link]

- Chiral resolution process. (1995). Google Patents.

-

Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (2022). National Institutes of Health. Retrieved from [Link]

-

Asymmetric synthesis of quinolinone-based polycyclic indoles through[7][13]-rearrangement/cyclization reaction. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Chiral Pharmacology: The Mirror Image of Drug Development. (2025). Chiralpedia. Retrieved from [Link]

-

Asymmetric synthesis of tetrahydrothiophenes in the presence of bifunctional organocatalysts. (2021). OpenMETU. Retrieved from [Link]

-

2-Methyl-3-morpholinone. (n.d.). PubChem. Retrieved from [Link]

-

Compound 526949: 5-Methylthiolan-3-one. (2025). Virginia Open Data Portal. Retrieved from [Link]

-

(3S,5R)-3,4,5-trimethylthiomorpholine. (n.d.). PubChem. Retrieved from [Link]

-

methyl 3-amino-5-methylthiophene-2-carboxylate Properties. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

Sources

- 1. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 2. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (5S)-5-methylthiomorpholin-3-one | C5H9NOS | CID 15738021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric synthesis of tetrahydrothiophenes in the presence of bifunctional organocatalysts [open.metu.edu.tr]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 13. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfur-Containing Heterocyclic Scaffolds in Medicinal Chemistry: A Comprehensive Technical Guide

Abstract

Sulfur-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The unique physicochemical properties imparted by the sulfur atom, including its size, electronegativity, and ability to participate in various non-covalent interactions, make these scaffolds privileged structures in drug design. This in-depth technical guide provides a comprehensive overview of the most significant sulfur-containing heterocyclic scaffolds, including thiophene, thiazole, thiadiazole, and benzothiazole. For each scaffold, we will delve into its fundamental chemical properties, established and innovative synthetic methodologies, diverse pharmacological activities, and mechanism of action, supported by examples of clinically approved drugs. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the discovery and development of novel therapeutics based on these versatile scaffolds.

Introduction: The Privileged Role of Sulfur in Heterocyclic Chemistry

Heterocyclic scaffolds are fundamental building blocks in drug discovery, with over 85% of all biologically active compounds containing at least one heterocyclic ring. Among these, sulfur-containing heterocycles hold a position of particular prominence. The incorporation of a sulfur atom into a cyclic framework introduces unique electronic and steric properties that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The sulfur atom's ability to act as a hydrogen bond acceptor, engage in charge-transfer interactions, and its relatively larger size compared to carbon, nitrogen, or oxygen, allows for unique binding interactions with biological targets. Furthermore, the metabolic pathways of sulfur-containing compounds are often distinct, which can be leveraged to optimize drug-like properties such as solubility, membrane permeability, and metabolic stability.

This guide will explore the chemical biology of key sulfur-containing heterocyclic systems, providing a robust foundation for their application in contemporary drug discovery programs.

Thiophene: The Versatile Aromatic Scaffold

Thiophene, a five-membered aromatic ring containing a single sulfur atom, is a highly privileged pharmacophore in medicinal chemistry.[1][2] Its structural similarity to benzene, yet with distinct electronic properties, has made it a valuable bioisostere in drug design. The thiophene moiety is present in a wide range of FDA-approved drugs, demonstrating its therapeutic versatility.[1][2][3]

2.1. Synthesis of the Thiophene Core

The construction of the thiophene ring can be achieved through several classical and modern synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methods:

-

Paal-Knorr Thiophene Synthesis: This is a classic method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][4]

-

Gewald Aminothiophene Synthesis: This versatile multicomponent reaction allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[1][4][5][] This method is particularly valuable for building highly functionalized thiophene libraries.

-

Hinsberg Thiophene Synthesis: This method involves the reaction of a 1,2-dicarbonyl compound with a thiodiacetate ester to yield a thiophene-2,5-dicarboxylate.[]

Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol outlines a general procedure for the synthesis of a 2-aminothiophene derivative.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the α-methylene ketone (1.0 eq), the malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Base Addition: To the stirred suspension, add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

2.2. Biological Activities and Approved Drugs

Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][7][8]

| Drug | Therapeutic Class | Mechanism of Action |

| Clopidogrel | Antiplatelet | Irreversible inhibitor of the P2Y₁₂ ADP receptor.[1] |

| Tiotropium | Anticholinergic | Long-acting muscarinic antagonist used in the management of COPD. |

| Olanzapine | Antipsychotic | Atypical antipsychotic that antagonizes dopamine and serotonin receptors.[1] |

| Raltitrexed | Anticancer | A quinazoline folate analogue that inhibits thymidylate synthase.[1] |

| Suprofen | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[1] |

A selection of FDA-approved drugs containing the thiophene scaffold.

2.3. Structure-Activity Relationship (SAR) Insights

The position and nature of substituents on the thiophene ring are critical for biological activity. For instance, in the development of anti-inflammatory agents, the presence of a carboxylic acid group is often crucial for COX inhibition. In many kinase inhibitors, the thiophene ring acts as a hinge-binding motif, forming key hydrogen bonds with the protein backbone.

Thiazole: A Cornerstone in Drug Discovery

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is another exceptionally important scaffold in medicinal chemistry.[9][10][11] Its presence in natural products like vitamin B1 (thiamine) and in numerous synthetic drugs underscores its biological significance.[9][10] The thiazole nucleus is a key component in over 18 FDA-approved drugs.[12][13]

3.1. Synthesis of the Thiazole Nucleus

The Hantzsch thiazole synthesis is the most widely recognized and utilized method for the construction of the thiazole ring.

Key Synthetic Methods:

-

Hantzsch Thiazole Synthesis: This is a condensation reaction between an α-haloketone and a thioamide. This method is highly versatile and allows for the preparation of a wide variety of substituted thiazoles.

-

Cook-Heilbron Synthesis: This method is used for the synthesis of 5-aminothiazoles from an α-aminonitrile and carbon disulfide or a related reagent.[9]

-

From Thioamides: Thiazole derivatives can also be synthesized from thioamides and 2-chlorooxiranes.[9]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol provides a general procedure for the synthesis of a substituted thiazole.

-

Reaction Setup: Dissolve the α-bromoketone (1.0 eq) and the thioamide (1.0 eq) in a suitable solvent such as ethanol or acetone in a round-bottom flask.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within a few hours.

-

Work-up: After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting residue is then treated with a base, such as aqueous sodium bicarbonate, to neutralize the hydrobromide salt formed.

-

Extraction and Purification: The product is typically extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization.

3.2. Diverse Pharmacological Profile

Thiazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[11][13][14][15]

| Drug | Therapeutic Class | Mechanism of Action |

| Ritonavir | Antiretroviral | An HIV protease inhibitor.[10] |

| Dasatinib | Anticancer | A multi-targeted kinase inhibitor used in the treatment of leukemia.[16] |

| Sulfathiazole | Antibacterial | A sulfonamide antibiotic that inhibits dihydropteroate synthase.[10] |

| Meloxicam | Anti-inflammatory | An NSAID with preferential inhibition of COX-2.[9] |

| Tiazofurin | Anticancer | An inhibitor of inosine monophosphate dehydrogenase.[10][16] |

A selection of FDA-approved drugs featuring the thiazole scaffold.

3.3. Mechanism of Action Visualization

The anticancer drug Dasatinib functions by inhibiting multiple tyrosine kinases, including BCR-ABL and Src family kinases, which are crucial for the proliferation of cancer cells.

Caption: Mechanism of action of Dasatinib.

Thiadiazole: A Scaffold of Broad-Spectrum Activity

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. There are several isomers of thiadiazole, with 1,3,4-thiadiazole and 1,2,4-thiadiazole being the most extensively studied in medicinal chemistry. The 1,3,4-thiadiazole scaffold, in particular, has emerged as a versatile pharmacophore with a wide range of biological activities.[17][18][19]

4.1. Synthesis of 1,3,4-Thiadiazoles

A common and efficient method for the synthesis of 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

-

Thiosemicarbazide Formation: React an appropriate acyl hydrazine with an isothiocyanate to form the corresponding 1,4-disubstituted thiosemicarbazide.

-

Cyclization: Treat the thiosemicarbazide with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to induce cyclization and formation of the 1,3,4-thiadiazole ring.

-

Work-up and Purification: The reaction mixture is typically poured onto crushed ice to precipitate the product. The solid is then filtered, washed with water, and purified by recrystallization or column chromatography.

4.2. Potent Anticancer and Antimicrobial Agents

1,3,4-Thiadiazole derivatives have garnered significant attention for their potent anticancer activity.[17][20][21][22][23][24][25][26] They have been shown to induce apoptosis, inhibit cell cycle progression, and target various enzymes involved in cancer cell proliferation.[17][23] Additionally, this scaffold is present in compounds with significant antimicrobial, anti-inflammatory, and anticonvulsant properties.[18][19]

Quantitative Data on Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 8a | A549 (Lung) | 1.62 | [17] |

| Compound 22d | MCF-7 (Breast) | 1.52 | [17] |

| Compound 3e | HCT-116 (Colon) | 7.19 | [22] |

| Compound 3l | HCT-116 (Colon) | 6.56 | [22] |

| Compound 4b | SMMC-7721 (Liver) | 1.89 | [25] |

| Compound 4i | A549 (Lung) | 1.76 | [25] |

| Compound 4n | MCF-7 (Breast) | 2.28 | [25] |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Caption: General workflow for the synthesis and evaluation of 1,3,4-thiadiazole derivatives.

Benzothiazole: A Fused Ring System with Broad Applications

Benzothiazole is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazole ring.[27][28] This scaffold is of great interest in medicinal chemistry due to its diverse pharmacological properties and its presence in several marketed drugs.[27][28][29]

5.1. Synthesis of the Benzothiazole Scaffold

The most common method for the synthesis of the benzothiazole core is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

-

Reaction Setup: In a reaction vessel, combine 2-aminothiophenol (1.0 eq) with a carboxylic acid (1.1 eq) in the presence of a condensing agent such as polyphosphoric acid (PPA) or under microwave irradiation.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-160 °C) for several hours.

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization.

5.2. Therapeutic Applications

Benzothiazole derivatives have been developed for a wide range of therapeutic indications, including neurodegenerative diseases, cancer, and infectious diseases.[27][29][30][31][32][33]

| Drug | Therapeutic Class | Mechanism of Action |

| Riluzole | Neuroprotective | Used in the treatment of amyotrophic lateral sclerosis (ALS); modulates glutamate transmission.[29] |

| Pramipexole | Dopamine Agonist | Used in the treatment of Parkinson's disease and restless legs syndrome. |

| Frentizole | Immunosuppressive | An antiviral and immunosuppressive agent. |

| Quizartinib | Anticancer | A potent inhibitor of FLT3 kinase for the treatment of acute myeloid leukemia (AML).[29] |

Examples of FDA-approved drugs containing the benzothiazole scaffold.

The benzothiazole scaffold's rigid, planar structure and its ability to participate in π-π stacking and other non-covalent interactions contribute to its high binding affinity for various biological targets.[29]

Conclusion and Future Perspectives

Sulfur-containing heterocyclic scaffolds are undeniably among the most important and versatile building blocks in medicinal chemistry. The unique properties of the sulfur atom provide a rich chemical space for the design and development of novel therapeutic agents. Thiophene, thiazole, thiadiazole, and benzothiazole have all proven to be privileged structures, forming the core of numerous life-saving drugs.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets for these scaffolds, and the application of computational methods to guide the design of next-generation sulfur-containing heterocyclic drugs with improved efficacy, selectivity, and safety profiles. The continued investigation of these remarkable scaffolds holds immense promise for addressing unmet medical needs.

References

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). Retrieved February 12, 2026, from [Link]

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PubMed. Retrieved February 12, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

An overview of biological activities of thiadiazole derivatives. (2024). Retrieved February 12, 2026, from [Link]

-

Thiadiazole derivatives as anticancer agents. (2020). PubMed. Retrieved February 12, 2026, from [Link]

-

New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

(PDF) Thiadiazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (n.d.). Retrieved February 12, 2026, from [Link]

-

The Role of Benzothiazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved February 12, 2026, from [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. Retrieved February 12, 2026, from [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved February 12, 2026, from [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impact Factor. Retrieved February 12, 2026, from [Link]

-

Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 1,3,4-thiadiazole Derivatives Incorporating Benzisoselenazolone Scaffold as Potential Antitumor Agents. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]

-

Thiadiazole derivatives as anticancer agents. (2020). PubMed. Retrieved February 12, 2026, from [Link]

-

Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Benzothiazole-based Compounds in Antibacterial Drug Discovery. (n.d.). Ingenta Connect. Retrieved February 12, 2026, from [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). (2022). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). PubMed. Retrieved February 12, 2026, from [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. (2023). SciSpace. Retrieved February 12, 2026, from [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (n.d.). Retrieved February 12, 2026, from [Link]

-

Selected structures of 1,3-thiazole-based FDA-approved drugs. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Retrieved February 12, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies. Retrieved February 12, 2026, from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved February 12, 2026, from [Link]

-

Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI. Retrieved February 12, 2026, from [Link]

-

Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Retrieved February 12, 2026, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Drugs containing benzothiazole nucleus. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. impactfactor.org [impactfactor.org]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wisdomlib.org [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. sysrevpharm.org [sysrevpharm.org]

- 17. mdpi.com [mdpi.com]

- 18. wisdomlib.org [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Biological Evaluation of Novel 1,3,4-thiadiazole Derivatives Incorporating Benzisoselenazolone Scaffold as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. mdpi.com [mdpi.com]

- 30. Benzothiazole-based Compounds in Antibacterial Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 31. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]

- 32. jchemrev.com [jchemrev.com]

- 33. tandfonline.com [tandfonline.com]

(5R)-isomer of 5-methylthiomorpholin-3-one supplier

The following technical guide details the chemical identity, synthesis, quality control, and sourcing of the (5R)-isomer of 5-methylthiomorpholin-3-one . This document is structured for researchers and procurement specialists in the pharmaceutical sciences.

Executive Summary

(5R)-5-methylthiomorpholin-3-one (CAS: 2375250-31-8 ) is a chiral heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., PI3K/mTOR) and next-generation antibiotics. As a sulfur-containing bioisostere of morpholin-3-one, it offers unique metabolic stability and lipophilicity profiles. This guide outlines the critical parameters for synthesizing, characterizing, and sourcing this isomer with high enantiomeric excess (ee).

Chemical Identity & Properties

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | (R)-5-methyl-3-thiomorpholinone; (5R)-5-methyl-1,4-thiazinan-3-one |

| CAS Number | 2375250-31-8 |

| Molecular Formula | C₅H₉NOS |

| Molecular Weight | 131.20 g/mol |

| Chirality | (R)-enantiomer (derived from D-Alanine pool) |

| Structure | Heterocyclic ring (S at pos 1, Carbonyl at pos 3, Methyl at pos 5) |

| Predicted LogP | ~0.4 (More lipophilic than morpholine analog) |

Structural Visualization

The following diagram illustrates the stereochemical configuration and numbering scheme used in this guide.

Synthesis & Manufacturing

Since commercial stock of the specific (5R) isomer can be intermittent, in-house synthesis or custom manufacturing via a CRO is often required. The most robust route utilizes the Chiral Pool strategy, starting from D-Alanine .

Retrosynthetic Analysis

The (5R) configuration at C5 is established by the chiral center of the starting amino acid.

-

Target: this compound

-

Precursor: D-Alanine (provides the (R)-methyl stereocenter).

-

Key Transformation: Cyclization of a chiral amino-thiol intermediate with a chloroacetyl derivative.

Detailed Synthesis Protocol

Note: This protocol describes a validated route adapted for high enantiomeric retention.

Step 1: Reduction to D-Alaninol

-

Reagents: D-Alanine, LiAlH₄ (or NaBH₄/I₂), THF.

-

Procedure: D-Alanine is reduced to D-Alaninol. The stereochemistry is retained.

-

Yield: Typically >90%.

Step 2: Formation of the Chiral Amino-Thiol (via Aziridine or Sulfonation)

-

Reagents: D-Alaninol, Thionyl Chloride (SOCl₂), then Thiourea or NaSH.

-

Mechanism: Conversion of the alcohol to a chloride (with retention or inversion depending on conditions; utilizing a cyclic sulfamidate intermediate is preferred to strictly control stereochemistry) followed by displacement with a sulfur nucleophile.

-

Target Intermediate: (R)-2-aminopropane-1-thiol.

Step 3: Cyclization[1]

-

Reagents: Chloroacetyl chloride, Base (Et₃N or K₂CO₃).

-

Procedure:

-

Acylation of the amine: The amino-thiol reacts with chloroacetyl chloride to form the amide intermediate.

-

Ring Closure: In the presence of base, the thiol displaces the alkyl chloride to close the thiomorpholine ring.

-

-

Purification: Recrystallization from EtOAc/Hexane.

Quality Control & Characterization

Ensuring the enantiomeric purity of this compound is critical, as the (5S) isomer may have different biological activity.

Analytical Standards

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Detection: UV at 210 nm.

-

Acceptance Criteria: ee > 98%.

-

-

1H NMR (DMSO-d6):

-

Diagnostic peaks: Doublet for the methyl group (~1.1 ppm), Multiplets for ring protons (2.5 - 3.5 ppm), Broad singlet for NH.

-

-

Optical Rotation:

-

Specific rotation

should be measured and compared to the standard (typically positive for R-isomers in this class, but must be experimentally verified against a reference standard).

-

Sourcing & Supplier Strategy

The (5R)-isomer is a specialized intermediate. While some catalogs list it, "stock" availability is often low. Procurement should follow a tiered strategy.

Tier 1: Catalog Aggregators (Small Scale / Reference)

Use these platforms to check for immediate stock (mg to g scale).

-

ChemSrc / ChemicalBook: Aggregates listings from multiple vendors. Useful for finding CAS 2375250-31-8.

-

Key Vendors: BLDpharm, ChemScene, and Enamine often hold stock of chiral heterocycles.

Tier 2: Custom Synthesis (Process Scale)

For drug development (>100g), contract with CROs capable of chiral synthesis.

-

Specification: Request "Synthesis from D-Alanine" to guarantee absolute configuration.

-

Audit Point: Require Chiral HPLC traces with every batch.

Supply Chain Risks

-

Isomer Confusion: Ensure suppliers distinguish between CAS 2375250-31-8 (5R) and 2380559-55-5 (5S).

-

Racemization: Improper storage or harsh reaction conditions during synthesis can lead to racemization. Always re-verify ee upon receipt.

Applications in Drug Discovery

The this compound scaffold is a versatile pharmacophore.

Kinase Inhibitors

The thiomorpholine ring is a bioisostere of morpholine, often used to tune the solubility and metabolic profile of kinase inhibitors (e.g., mTOR, PI3K). The C5-methyl group locks the ring conformation, potentially improving selectivity for the ATP-binding pocket.

Antibiotics (Oxazolidinone Class)

Similar to Sutezolid (which contains a thiomorpholine ring), methylated analogs are explored to overcome resistance mechanisms.[1] The (5R) configuration mimics the natural chirality of many biological targets.

Precursor to Chiral Amines

Reduction of the C3-carbonyl yields (2R)-2-methylthiomorpholine , a secondary amine building block used in reductive aminations to attach the chiral ring to larger drug scaffolds.

References

-

ChemSrc. this compound Product Details & CAS 2375250-31-8. Retrieved from

-

BenchChem. (5S)-5-methylthiomorpholin-3-one Structure and Isomer Data. Retrieved from

-

National Institutes of Health (PubChem). Thiomorpholine and related heterocycles. Retrieved from

-

Steiner, A. et al. (2022).[2] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Thiomorpholine Synthesis via Cysteamine Derivative Cyclization

Document ID: AN-CSD-260212-THIO

Abstract

The thiomorpholine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antibiotics like Sutezolid.[1] This document provides researchers, chemists, and drug development professionals with a detailed guide to the synthesis of thiomorpholines through the cyclization of cysteamine derivatives. We present two robust, field-proven protocols: (1) Intramolecular Nucleophilic Substitution of a 2-haloethylamine intermediate and (2) Reductive Amination of a thiodiglycolaldehyde equivalent. The causality behind experimental choices, detailed step-by-step procedures, characterization data, and troubleshooting insights are provided to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Thiomorpholine Core

Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone structural motif in modern drug discovery. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its defined conformational geometry, make it an attractive replacement for the more common morpholine ring to modulate properties like metabolic stability, solubility, and target engagement.[1] Consequently, efficient and scalable synthetic routes to substituted thiomorpholines are of paramount importance.

This guide focuses on cyclization strategies originating from cysteamine (2-aminoethanethiol), a readily available and cost-effective starting material.[1][2] The protocols detailed herein are designed to be adaptable for the synthesis of a variety of N-substituted and C-substituted thiomorpholine analogs.

Strategic Overview: Pathways to Thiomorpholine

The construction of the thiomorpholine ring from a cysteamine backbone can be broadly categorized into two primary strategies that form the basis of our detailed protocols. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

-

Strategy A: Intramolecular SN2 Cyclization: This is arguably the most direct approach. It involves generating a cysteamine derivative containing a reactive electrophilic center, typically a 2-haloethyl group, on the nitrogen atom. The pendant thiol (or thiolate) then acts as an internal nucleophile, displacing the halide to forge the final C-S bond and close the ring.

-

Strategy B: Reductive Amination: This method builds the ring by forming two C-N bonds in a concerted or stepwise manner. It typically involves the reaction of cysteamine with a dialdehyde or its synthetic equivalent, like thiodiglycolaldehyde, followed by reduction of the resulting imine intermediates.

The following workflow diagram illustrates the decision-making process for selecting a synthetic route.

Sources

Application Note: (5R)-5-Methylthiomorpholin-3-one in Peptidomimetic Design

This Application Note is designed for medicinal chemists and structural biologists focused on peptidomimetic drug design. It details the strategic application, synthesis, and incorporation of (5R)-5-methylthiomorpholin-3-one , a privileged scaffold for constraining peptide backbones.

Executive Summary

The This compound scaffold represents a potent tool for "freezing" bioactive peptide conformations. By cyclizing the nitrogen and alpha-carbon of an amino acid residue (specifically mimicking Alanine) into a six-membered thiomorpholine ring, this moiety restricts the dihedral angles (

Scientific Rationale & Mechanism

Conformational Restriction (Entropy Reduction)

In linear peptides, the high degrees of freedom around the

The this compound scaffold acts as a

Bioisosterism and Stability

-

Protease Resistance: The "hidden" amide bond within the lactam ring is sterically hindered and conformationally rigid, making it inaccessible to common endopeptidases (e.g., trypsin, chymotrypsin).

-

Thioether Functionality: The sulfur atom at position 1 imparts unique lipophilicity and hydrogen-bond accepting capability (interaction with Ser/Thr/Tyr side chains in receptors) without the oxidation sensitivity of free thiols.

Stereochemical Control

The (5R) configuration is critical. Derived from D-Alanine (or L-Alaninol with retention, see Protocol 1), the (5R)-methyl group projects axially or equatorially depending on the ring pucker, dictating the overall topology of the mimetic.

-

(5R)-isomer: Often mimics the

residue of a -

(5S)-isomer: Mimics the natural L-Alanine geometry but in a constrained format.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound

Objective: Synthesize the core lactam scaffold with high enantiomeric purity starting from D-Alaninol.

Reagents:

-

D-Alaninol (CAS: 35320-23-1)

-

Chloroacetyl chloride[1]

-

Triethylamine (TEA)

-

Sodium sulfide nonahydrate (

) -

Solvents: Dichloromethane (DCM), Ethanol (EtOH)

Step-by-Step Methodology:

-

N-Acylation:

-

Dissolve D-Alaninol (10.0 mmol) and TEA (12.0 mmol) in anhydrous DCM (50 mL) at 0°C.

-

Dropwise add Chloroacetyl chloride (11.0 mmol) over 30 minutes.

-

Stir at room temperature (RT) for 4 hours.

-

Validation: TLC (EtOAc/Hexane 1:1) should show consumption of starting material (

). -

Workup: Wash with 1N HCl, sat.

, and brine. Dry over

-

-

Cyclization (Thioether formation):

-

Dissolve the chloroacetamide intermediate (from Step 1) in EtOH (100 mL).

-

Add

(15.0 mmol) dissolved in minimal water. -

Reflux the mixture for 6 hours.

-

Mechanism:[1][2][3] The sulfur nucleophile displaces the chloride first (intermolecular), followed by intramolecular displacement of the hydroxyl group (activated in situ or via direct

if conditions allow, typically requires activation of OH to O-Mesyl/Tosyl for high yield, but direct cyclization with -

Refined Cyclization Step (High Yield Route):

-

Take intermediate from Step 1. React with Methanesulfonyl chloride (MsCl) in DCM/TEA to form the Mesylate.

-

Dissolve Mesylate in DMF. Add

(anhydrous equivalent). Heat to 80°C for 4 hours. -

Result: The Sulfur displaces the Chloride and the Mesylate, closing the ring.

-

-

-

Purification:

-

Concentrate solvent. Extract with EtOAc.

-

Purify via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).

-

Yield: Expect 60-75% overall yield.

-

Characterization:

NMR (CDCl3):

-

Protocol 2: Functionalization for SPPS (Building Block Generation)

To incorporate this scaffold into a peptide chain, it is typically converted into an N-acetic acid derivative (mimicking a Glycine-Alanine dipeptide constraint).

Objective: Synthesize 2-[(5R)-5-methyl-3-oxothiomorpholin-4-yl]acetic acid .

-

N-Alkylation:

-

Dissolve this compound (5.0 mmol) in dry THF.

-

Add NaH (6.0 mmol, 60% dispersion) at 0°C. Stir for 30 min.

-

Add tert-butyl bromoacetate (5.5 mmol).

-

Stir at RT for 12 hours.

-

-

Deprotection:

-

Treat the ester with TFA/DCM (1:[4]1) for 1 hour.

-

Concentrate in vacuo to yield the free acid.

-

-

Fmoc-Protection (Optional):

-

If the design requires extending the chain from the other end, this scaffold acts as a C-terminal cap or requires a functional group on the methyl side chain (not applicable here).

-

Usage: This acid is coupled to the N-terminus of a resin-bound peptide.

-

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Context: Incorporating the scaffold as a conformational lock at the N-terminus or mid-sequence (if using the N-acetic acid derivative).

Workflow:

-

Resin Preparation: Swell Rink Amide MBHA resin in DMF (30 min).

-

Coupling the Scaffold:

-

Activate 2-[(5R)-5-methyl-3-oxothiomorpholin-4-yl]acetic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

-

Note: The secondary amine in the ring is already acylated (lactam), so no Fmoc deprotection is needed after this step unless the scaffold has an additional amino handle.

-

-

Validation:

-

Kaiser Test: Will be negative (no free amines).

-

Micro-cleavage: Cleave a small aliquot with TFA/TIS/H2O (95:2.5:2.5) and analyze via LC-MS. Mass shift should correspond to the scaffold (+187 Da for the acetic acid derivative).

-

Visualizations

Synthesis & Logic Flow

The following diagram illustrates the critical path from D-Alaninol to the final Peptidomimetic Building Block.

Caption: Figure 1. Stereoselective synthesis pathway for the (5R)-thiomorpholinone scaffold and its conversion to an SPPS-ready building block.

Conformational Restriction Map

This diagram explains how the scaffold restricts the peptide backbone (

Caption: Figure 2. Mechanistic comparison of entropic penalty between linear peptides and the thiomorpholinone-constrained mimetic.

Data Summary

Table 1: Physicochemical Properties of the Scaffold

| Property | Value | Significance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 131.20 g/mol | Low MW fragment, ideal for Fsp3 enhancement |

| LogP | ~0.4 (Experimental) | Improved lipophilicity vs. Alanine (-2.7) |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor interaction |

| H-Bond Acceptors | 2 (C=O, S) | Sulfur acts as a weak acceptor |

| Stereochemistry | (5R) | Mimics D-Ala or specific turn geometries |

References

-

Design and Synthesis of Thiomorpholinone Scaffolds

-

Source: "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Molecules, 2021.[6]

-

-

Conformational Analysis of Lactam Constraints

-

Synthesis of Chiral Thiomorpholines

- Source: "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews.

-

Commercial Availability of Analogues ((R)-Fmoc-3-carboxythiomorpholine)

- Source: Chem-Impex International Product C

-

BACE1 Inhibitors using Thiomorpholinone

- Source: Patent CN104334554B "5-amino [1, 4] thiazine deriv

Sources

- 1. download.basf.com [download.basf.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptide.com [peptide.com]

- 4. mdpi.com [mdpi.com]

- 5. Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Incorporating 5-Methylthiomorpholin-3-one into Fragment-Based Drug Design (FBDD)

Executive Summary & Strategic Rationale

In the pursuit of novel chemical space, 5-methylthiomorpholin-3-one represents a high-value "privileged structure" for Fragment-Based Drug Design (FBDD). Unlike the ubiquitous morpholine or piperazine scaffolds, this heterocycle introduces two critical design elements:

-

Bioisosteric Replacement: The sulfur atom (S1) alters lipophilicity (LogP) and hydrogen bond acceptor capability compared to oxygen (morpholine), while maintaining the polar lactam functionality.

-

Chirality & Shape (The "Magic Methyl"): The C5-methyl group breaks the planarity of the amide bond, introducing a defined 3D vector (Fsp3 character). This allows the fragment to probe stereoselective pockets often inaccessible to flat, achiral fragments.

This guide details the protocol for synthesizing the enantiopure scaffold, screening it via Surface Plasmon Resonance (SPR), and elaborating it into lead-like compounds.

Chemical Space Analysis

Before experimental integration, the physicochemical profile of the scaffold must be understood to ensure library compatibility.

| Property | Value (Calc.) | Significance in FBDD |

| MW | ~131.2 Da | Ideal for FBDD (Rule of 3 compliant). Allows significant mass addition during optimization. |

| cLogP | ~0.2 - 0.5 | Higher than morpholin-3-one (-0.5), improving permeability while retaining solubility. |

| H-Bond Donors | 1 (Amide NH) | Critical vector for backbone interactions (e.g., hinge binding in kinases). |

| H-Bond Acceptors | 2 (C=O, S) | The sulfur is a weak acceptor; the carbonyl is a strong acceptor. |

| Topological PSA | ~45 Ų | Well within the "sweet spot" for CNS and peripheral targets. |

| Rotatable Bonds | 0 | Rigid scaffold minimizes entropic penalty upon binding. |

Protocol A: Enantioselective Synthesis

Objective: Synthesize (5S)-5-methylthiomorpholin-3-one. Rationale: Racemic fragments complicate X-ray crystallography and binding event interpretation. Starting from the chiral pool (L-Alanine) ensures optical purity.

Synthetic Workflow (DOT Diagram)

Figure 1: Enantioselective synthesis route ensuring the retention of the C5 chiral center.

Step-by-Step Methodology

-

Precursor Preparation:

-

Start with L-Alaninol (derived from L-Alanine).

-

Convert to (S)-2-amino-1-propanethiol via the Wenker synthesis (sulfuric acid cyclization to aziridine followed by thioacetic acid ring opening) or direct sulfidation methods. Note: Handle aminothiols under inert atmosphere to prevent disulfide dimerization.

-

-

Acylation (The Critical Junction):

-

Reagents: (S)-2-amino-1-propanethiol (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.5 eq).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure: Cool the amine/base solution to -78°C. Add chloroacetyl chloride dropwise. The low temperature prevents the sulfur from competing as the nucleophile (chemoselectivity for N-acylation).

-

Checkpoint: LC-MS should show the linear chloro-amide intermediate.

-

-

Cyclization:

-